Erk5-IN-2
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Overview
Description
ERK5-IN-2 is a selective inhibitor of extracellular signal-regulated kinase 5 (ERK5), also known as mitogen-activated protein kinase 7 (MAPK7). ERK5 is a member of the mitogen-activated protein kinase (MAPK) family, which plays a crucial role in various cellular processes, including proliferation, differentiation, and survival. This compound has gained attention for its potential therapeutic applications, particularly in cancer treatment, due to its ability to inhibit ERK5 activity.
Mechanism of Action
Target of Action
Erk5-IN-2 is a selective inhibitor that primarily targets Extracellular signal-regulated kinase 5 (ERK5), also known as BMK1 or MAPK7 . ERK5 is a member of the classical mitogen-activated protein kinase (MAPK) family, which includes well-known members such as ERK1/2, c-Jun N-terminal kinase (JNK), and p38 mitogen-activated protein kinase (p38 MAPK), as well as atypical MAPKs such as ERK3, ERK4, ERK7 (ERK8), and Nemo-like kinase (NLK) . The primary role of ERK5 is to regulate various cellular processes, including proliferation, differentiation, and survival .
Mode of Action
This compound interacts with its primary target, ERK5, by binding to its kinase domain (KD), which facilitates interaction with its upstream activator, MEK5 . This interaction inhibits the phosphorylation of the T-E-Y motif located at amino acids 218-220 in ERK5, which is crucial for enhancing both the kinase and transcriptional activities of ERK5 .
Biochemical Pathways
This compound affects the MEK5/ERK5 signaling pathway . This pathway plays a critical role in the pathogenesis of various diseases, including cancer . By inhibiting ERK5, this compound suppresses the phosphorylation of the transcription factor MEF2C, which subsequently inhibits the induction of immediate early genes, such as the AP-1 transcription factor c-JUN .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the suppression of tumor growth and angiogenesis . By inhibiting ERK5, this compound prevents the production of Interleukin-6 (IL-6), a prominent factor secreted by tumor cells and cancer-associated fibroblasts . This inhibition can enhance antitumor immune responses .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, ERK5 can be activated in response to a range of mitogenic stimuli (e.g., growth factors, G protein-coupled receptor (GPCR) agonists, cytokines) and cellular stresses (e.g., hypoxia, shear stress) . Therefore, the efficacy and stability of this compound could potentially be affected by these environmental conditions.
Biochemical Analysis
Biochemical Properties
Erk5-IN-2 interacts with ERK5, a member of the mitogen-activated protein kinase (MAPK) family . ERK5 is activated by a range of growth factors, cytokines, and cellular stresses . The interaction of this compound with ERK5 inhibits the kinase activity of ERK5, thereby inhibiting its ability to activate downstream substrates . This inhibition results in the stalling of the transcriptional programs driven by ERK5, which are often implicated in tumorigenesis and cancer progression .
Cellular Effects
This compound has profound effects on cellular functions. In cancer cells, this compound can lead to reduced proliferation and induction of apoptosis . Additionally, by interfering with ERK5-mediated angiogenesis and metastasis, this compound can stymie tumor growth and dissemination . ERK5 is also known to regulate endothelial cell function, and its inhibition by this compound could potentially impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound functions by curtailing the kinase activity of ERK5, thereby inhibiting its ability to activate downstream substrates . The inhibition can be achieved through small molecules that bind to the ATP-binding site of the kinase, preventing ATP from interacting and blocking phosphorylation . This inhibition results in the stalling of the transcriptional programs driven by ERK5 .
Temporal Effects in Laboratory Settings
It is known that the inhibition of ERK5 by this compound can lead to reduced proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
This compound has shown efficacy in reducing tumor burden and improving survival in animal models . The specificity of this compound helps to minimize off-target effects, enhancing its safety profile compared to traditional chemotherapeutics .
Metabolic Pathways
ERK5, the target of this compound, is involved in several lipid metabolism pathways, including the mevalonate pathway that controls cholesterol synthesis . The inhibition of ERK5 by this compound could potentially impact these metabolic pathways .
Transport and Distribution
It is known that ERK5, the target of this compound, can translocate from the cytosol to the nucleus upon stimulation .
Subcellular Localization
ERK5, the target of this compound, is localized mainly in the nucleus of resting as well as stimulated cells
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ERK5-IN-2 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to achieve the desired selectivity and potency. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to optimize the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves scaling up the reaction conditions, optimizing the use of raw materials, and implementing stringent quality control measures to ensure consistency and purity. The production process may also involve additional purification steps, such as crystallization or chromatography, to achieve the desired quality standards .
Chemical Reactions Analysis
Types of Reactions
ERK5-IN-2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols.
Electrophiles: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may result in the formation of new functionalized compounds .
Scientific Research Applications
ERK5-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of ERK5 in various chemical pathways and reactions.
Biology: Employed in cell-based assays to investigate the biological functions of ERK5 and its involvement in cellular processes such as proliferation and apoptosis.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers, particularly those with dysregulated ERK5 signaling. .
Industry: Utilized in the development of new drugs and therapeutic strategies targeting ERK5-related pathways.
Comparison with Similar Compounds
ERK5-IN-2 is unique in its selectivity and potency as an ERK5 inhibitor. Similar compounds include:
MHJ-627: Another ERK5 inhibitor with potent anticancer efficacy.
Compound 22ac: A dual inhibitor of ERK1 and ERK5, showing strong interactions with key residues in the ATP-binding pocket of both kinases.
Compared to these compounds, this compound offers a higher selectivity for ERK5, making it a valuable tool for studying ERK5-specific pathways and developing targeted therapies.
Properties
IUPAC Name |
4-(2-bromo-6-fluorobenzoyl)-N-pyridin-3-yl-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrFN3O2/c18-12-4-1-5-13(19)15(12)16(23)10-7-14(21-8-10)17(24)22-11-3-2-6-20-9-11/h1-9,21H,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATKCERYALDNMPL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C(=O)C2=CNC(=C2)C(=O)NC3=CN=CC=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrFN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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